molecular formula C10H13N5Na2O10P2 B15351897 2'-Deoxyguanosine-5'-diphosphate disodium salt

2'-Deoxyguanosine-5'-diphosphate disodium salt

Cat. No.: B15351897
M. Wt: 471.17 g/mol
InChI Key: AITRRPRAEQUOAZ-FVALZTRZSA-L
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Description

2'-Deoxyguanosine-5'-diphosphate disodium salt (dGDP) is a nucleotide analog that plays a crucial role in various biological and chemical processes. It is a derivative of guanosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a hydrogen atom, and it is present as a disodium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-deoxyguanosine-5'-diphosphate disodium salt typically involves the chemical modification of guanosine. The reaction conditions usually require the use of strong bases and phosphorylating agents under controlled temperature and pH conditions.

Industrial Production Methods: On an industrial scale, the production of dGDP involves large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process is optimized to ensure high yield and purity, with subsequent purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2'-Deoxyguanosine-5'-diphosphate disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of guanine derivatives.

  • Reduction: Reduction reactions can produce deoxyguanosine derivatives.

  • Substitution: Substitution reactions can result in the formation of modified nucleotides.

Scientific Research Applications

2'-Deoxyguanosine-5'-diphosphate disodium salt is widely used in scientific research due to its role as a nucleotide precursor and its involvement in DNA synthesis. It is used in:

  • Chemistry: As a building block for the synthesis of nucleotide analogs and other chemical compounds.

  • Biology: In studies related to DNA replication and repair mechanisms.

  • Medicine: In the development of antiviral and anticancer drugs.

  • Industry: In the production of diagnostic reagents and research tools.

Mechanism of Action

The mechanism by which 2'-deoxyguanosine-5'-diphosphate disodium salt exerts its effects involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, leading to the synthesis of DNA strands. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism.

Comparison with Similar Compounds

  • 2'-Deoxyadenosine-5'-diphosphate disodium salt (dADP)

  • 2'-Deoxycytidine-5'-diphosphate disodium salt (dCDP)

  • 2'-Deoxythymidine-5'-diphosphate disodium salt (dTDP)

  • 2'-Deoxyguanosine-5'-triphosphate disodium salt (dGTP)

This comprehensive overview highlights the importance of 2'-deoxyguanosine-5'-diphosphate disodium salt in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

Molecular Formula

C10H13N5Na2O10P2

Molecular Weight

471.17 g/mol

IUPAC Name

disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1

InChI Key

AITRRPRAEQUOAZ-FVALZTRZSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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